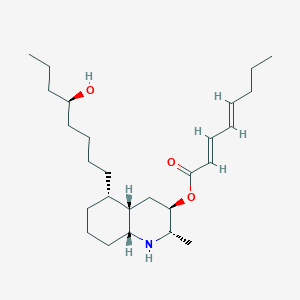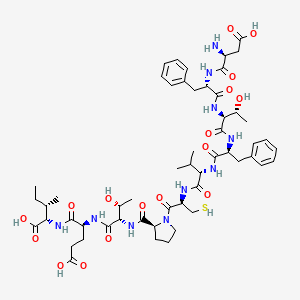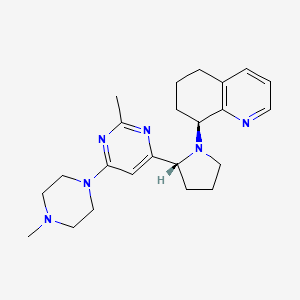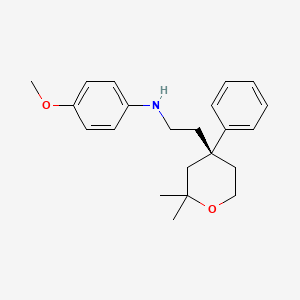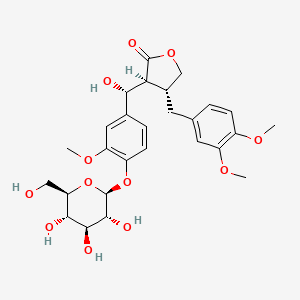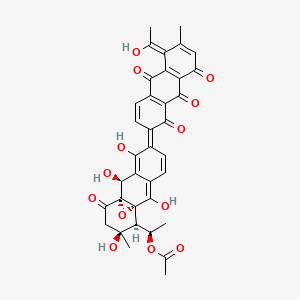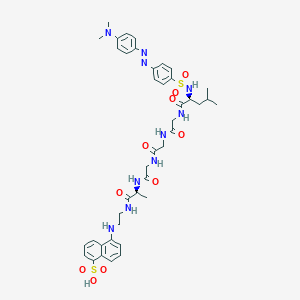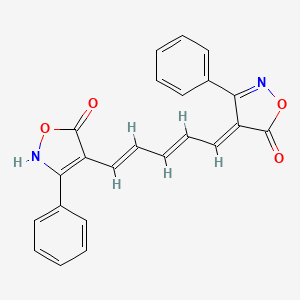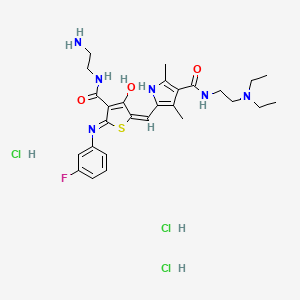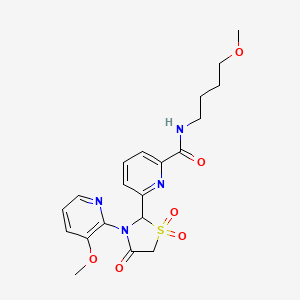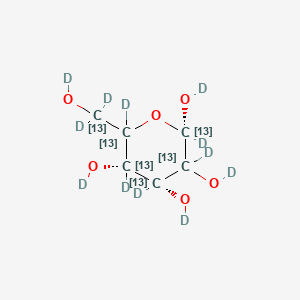
alpha-D-glucose-13C6,d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-glucose-13C6,d12: is a compound that is isotopically labeled with both carbon-13 and deuterium. This labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments. The compound is a derivative of alpha-D-glucose, a naturally occurring sugar that plays a crucial role in energy metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d12 involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of glucose using isotopically labeled reagents.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of isotopes into glucose.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Isotopic Labeling: The starting materials are isotopically labeled with carbon-13 and deuterium.
Chemical Reactions: These labeled materials undergo a series of chemical reactions to form the final product.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-glucose-13C6,d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction reactions can convert the compound into sorbitol or mannitol.
Substitution: Substitution reactions can introduce different functional groups into the glucose molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and mannitol .
Applications De Recherche Scientifique
Alpha-D-glucose-13C6,d12 has a wide range of scientific research applications, including:
Metabolic Studies: The compound is used as a tracer to study glucose metabolism in cells and organisms.
Drug Development: It is used in the development of new drugs by studying the pharmacokinetics and pharmacodynamics of glucose analogs.
Biological Research: The compound is used to investigate the role of glucose in various biological processes, such as energy production and cellular signaling.
Industrial Applications: It is used in the production of isotopically labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of alpha-D-glucose-13C6,d12 involves its incorporation into metabolic pathways. The compound is metabolized similarly to natural glucose, allowing researchers to trace its movement and transformation within biological systems. The isotopic labels (carbon-13 and deuterium) provide a means to track the compound using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-13C6: This compound is labeled only with carbon-13 and is used for similar applications in metabolic studies.
D-Glucose-d7: This compound is labeled only with deuterium and is used in studies requiring deuterium labeling.
D-Glucose-13C6,d7: This compound is labeled with both carbon-13 and deuterium, similar to alpha-D-glucose-13C6,d12, but with different isotopic distribution.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and deuterium.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)(113C)methyl](2,3,4,5,6-13C5)oxane |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,7D,8D,9D,10D,11D |
Clé InChI |
WQZGKKKJIJFFOK-TVEWNQQSSA-N |
SMILES isomérique |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O[2H])([2H])O[2H])([2H])[13C]([2H])([2H])O[2H])([2H])O[2H])O[2H] |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


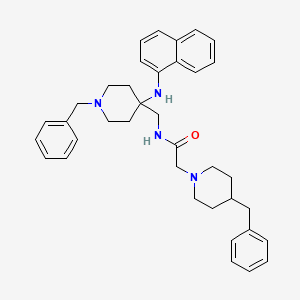
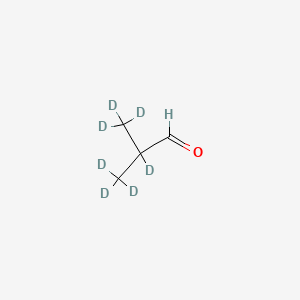
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
